m-PEG8-Tos vs. m-PEG4-Tos: >2-Fold Superiority in PROTAC Functional Degradation Potency
m-PEG8-Tos enables a linker that provides more effective protein degradation than one derived from m-PEG4-Tos. In a direct, cross-study comparable PROTAC functional assay where a lower readout signifies higher degradation potency, the construct incorporating a PEG8 spacer (derived from m-PEG8-Tos) yielded a readout of 635.073, compared to a readout of 1311.54 for the PEG4 spacer construct (derived from m-PEG4-Tos) [1]. This translates to a greater than 2-fold increase in functional potency for the PEG8 construct.
| Evidence Dimension | Functional PROTAC degradation potency (lower readout = higher potency) |
|---|---|
| Target Compound Data | Readout: 635.073 |
| Comparator Or Baseline | m-PEG4-Tos derived linker: Readout: 1311.54 |
| Quantified Difference | PEG8 construct is ~2.06x more potent (based on lower readout) |
| Conditions | In vitro screening platform for PROTAC linker evaluation |
Why This Matters
This significant improvement in functional potency directly reduces the effective concentration required for protein knockdown, allowing for lower dosing, minimized off-target effects, and a wider therapeutic window in both cellular and in vivo studies.
- [1] Adapted from: Figure 3, In vitro screening of selected linkers via the developed platform. PMC7483003. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7483003/figure/F3/ View Source
